
(E)-5-methylhex-3-enoic acid
Overview
Description
(E)-5-Methylhex-3-enoic acid (IUPAC name: 5-methylhex-3-enoic acid) is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features a six-carbon chain with a methyl group at position 5 and a double bond at position 3 in the E (trans) configuration. Key physical properties include a density of 0.986 g/cm³, melting point of -10°C, boiling point of 203–205°C, and a pKa of 4.8 at 25°C . The compound is a colorless to pale yellow liquid with a distinct odor, soluble in water and organic solvents, and is primarily used as an intermediate in synthesizing bioactive molecules, fragrances, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-5-methylhex-3-enoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of (E)-5-methylhex-3-en-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid . Another method involves the hydrolysis of nitriles, where (E)-5-methylhex-3-enenitrile is treated with aqueous acid or base to produce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-5-methylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the double bond can yield saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or other reducing agents.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
(E)-5-methylhex-3-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-5-methylhex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . The double bond and methyl group contribute to the compound’s reactivity and specificity in biochemical reactions .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
(a) 5-Methylhex-4-enoic Acid
- Structure : Double bond at position 4 (vs. position 3 in the target compound).
- Boiling point is expected to be lower (~195–200°C) due to reduced molecular polarity .
- Synthesis: Prepared via aldol condensation or hydroformylation, differing from the Michael addition or keto-ester hydrolysis routes used for (E)-5-methylhex-3-enoic acid .
(b) (E)-2,4-Dimethylpent-2-enoic Acid
- Structure: Shorter carbon chain (pentenoic acid) with methyl groups at positions 2 and 4.
- Impact on Properties: Lower molecular weight (114.14 g/mol) and higher acidity (pKa ~4.3) due to electron-withdrawing effects of the proximal methyl group . Reduced solubility in water compared to this compound due to increased hydrophobicity .
Functional Group Analogs
(a) Hex-3-enoic Acid
- Structure : Lacks the methyl group at position 5.
- Impact on Properties :
(b) (E)-5-Methylhept-3-enoic Acid
- Structure: Extended carbon chain (heptenoic acid) with a methyl group at position 5.
- Impact on Properties: Higher molecular weight (142.20 g/mol) and boiling point (~215–220°C) due to increased van der Waals interactions . Reduced solubility in polar solvents compared to this compound .
Physical and Chemical Properties
Property | This compound | 5-Methylhex-4-enoic Acid | Hex-3-enoic Acid |
---|---|---|---|
Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | C₆H₁₀O₂ |
Molecular Weight (g/mol) | 128.17 | 128.17 | 114.14 |
Boiling Point (°C) | 203–205 | ~195–200 (estimated) | 192–195 |
Density (g/cm³) | 0.986 | 0.973 (estimated) | 0.963 |
pKa (25°C) | 4.8 | ~4.5–4.7 (estimated) | 4.6 |
Solubility | High in polar solvents | Moderate | High |
Key Applications | Pharmaceuticals, fragrances | Agrochemicals | Polymer additives |
Sources :
Biological Activity
(E)-5-methylhex-3-enoic acid, with the chemical formula C7H12O2 and CAS number 59320-76-2, is an organic compound that has garnered interest due to its potential biological activities and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
This compound is characterized by a double bond between the third and fourth carbon atoms and a methyl group attached to the fifth carbon atom. Its molecular weight is 128.17 g/mol, and it is classified as a carboxylic acid. The compound can be synthesized through various methods, including the oxidation of corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with enzymes and receptors. The carboxyl group in the molecule can form hydrogen bonds and ionic interactions with proteins, influencing their activity and function. Such interactions are crucial for its potential therapeutic applications.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, potentially making it useful in developing new antibiotics or preservatives .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cellular Interactions : Investigations into its effects on cell lines have shown that this compound can influence cell proliferation and apoptosis, indicating potential roles in cancer research .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural preservative or antibiotic agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of key metabolic enzymes by this compound. The findings revealed that the compound effectively inhibited enzyme activity in vitro, which could have implications for treating metabolic diseases.
Research Findings Overview
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Hex-3-enoic acid | Lacks methyl group; different reactivity | Limited antimicrobial properties |
5-methylhexanoic acid | Saturated; different chemical behavior | Lower enzyme inhibition |
(E)-4-methylhex-2-enoic acid | Different double bond position | Varies in cellular interaction effects |
Properties
CAS No. |
59320-76-2 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9) |
InChI Key |
CIBMDQOEVWDTDT-UHFFFAOYSA-N |
SMILES |
CC(C)C=CCC(=O)O |
Isomeric SMILES |
CC(C)/C=C/CC(=O)O |
Canonical SMILES |
CC(C)C=CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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